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Ethyl isopentyl succinate - 28024-16-0

Ethyl isopentyl succinate

Catalog Number: EVT-1538667
CAS Number: 28024-16-0
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl 3-methylbutyl butanedioate is a dieter obtained by the forma condensation of the two carboxy groups of succinic acid with ethanol and 3-methylbutanol respectively. It has a role as a metabolite. It is a diester, a member of dicarboxylic acids and O-substituted derivatives and a succinate ester. It derives from a succinic acid.

Ethyl Succinate

  • Compound Description: Ethyl succinate is a diester of succinic acid. It is found naturally in wines and contributes to their aroma profile. []

Diethyl Succinate

  • Compound Description: Diethyl succinate is another diester of succinic acid, commonly used as a flavoring agent. It is also found in wines. []

Butyric Acid

  • Compound Description: Butyric acid is a short-chain fatty acid found in various food products. It contributes to the aroma profile of wines. []
  • Relevance: While not directly structurally similar, butyric acid is often mentioned alongside ethyl isopentyl succinate in the context of wine volatile compounds analyzed through similar techniques like SPME-GC-MS. [] This suggests they belong to a similar class of volatile compounds impacting wine aroma.

Ethyl Decanoate

  • Compound Description: Ethyl decanoate is a fatty acid ester commonly used as a flavoring agent. Like the previously mentioned compounds, it is also found in wines. []
  • Relevance: Similar to butyric acid, ethyl decanoate is frequently discussed in conjunction with ethyl isopentyl succinate as part of wine volatile profiling studies, implying they are grouped within a common class of aroma-impacting compounds. []

2-Hexenoic Acid, Ethyl Ester

  • Compound Description: 2-Hexenoic acid, ethyl ester, is another ester commonly found in wines and contributes to their aromatic profile. []
  • Relevance: This compound is grouped with ethyl isopentyl succinate as a key volatile compound differentiating specific vintages of Cabernet Sauvignon wine based on principal component analysis. [] This suggests their presence and concentrations in wine are influenced by similar viticultural and environmental factors.
Overview

Ethyl isopentyl succinate is an organic compound classified under the category of esters. It is derived from the esterification of succinic acid with ethyl alcohol and isopentyl alcohol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.

Source

Ethyl isopentyl succinate can be synthesized from readily available precursors, primarily succinic acid, ethyl alcohol, and isopentyl alcohol. These raw materials are commonly used in organic synthesis and can be sourced from chemical suppliers or produced through fermentation processes.

Classification

Ethyl isopentyl succinate belongs to the class of carboxylic acid esters, specifically those formed from the reaction of a carboxylic acid with an alcohol. It has a distinct molecular formula and structure that contribute to its chemical behavior and applications.

Synthesis Analysis

Methods

The synthesis of ethyl isopentyl succinate typically involves an esterification reaction. This process can be carried out using various methods, including:

  1. Conventional Esterification: This method involves heating succinic acid with a mixture of ethyl alcohol and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions to facilitate the removal of water, which drives the equilibrium toward ester formation.
  2. Reactive Distillation: This technique combines reaction and separation processes in a single unit operation, enhancing yield and purity by continuously removing water produced during the reaction.
  3. Enzymatic Esterification: Utilizing lipase enzymes for catalyzing the esterification process can provide a more environmentally friendly approach, operating under milder conditions and yielding high selectivity.

Technical Details

  • Reaction Conditions: Typical conditions include temperatures ranging from 60°C to 120°C, depending on the method employed.
  • Catalysts: Acid catalysts (e.g., sulfuric acid) or enzyme catalysts (e.g., lipases) are used to facilitate the reaction.
  • Yield Optimization: Techniques such as azeotropic distillation or using molecular sieves can be employed to enhance yield by removing water from the reaction mixture.
Molecular Structure Analysis

Structure

Ethyl isopentyl succinate has a molecular formula of C9H16O4C_9H_{16}O_4. The structure consists of a succinate backbone with ethyl and isopentyl groups attached via ester linkages.

Data

  • Molecular Weight: Approximately 188.22 g/mol
  • Structural Representation: The compound can be represented as follows:
\text{O C O C C 2H 5 C 5H 11})}

This structure illustrates the connectivity between the carbon atoms and functional groups.

Chemical Reactions Analysis

Reactions

Ethyl isopentyl succinate can undergo various chemical reactions typical for esters, including:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acids and alcohols.
  2. Transesterification: It can react with different alcohols to form new esters.
  3. Saponification: In the presence of strong bases, it can be converted into carboxylic acids and alcohols.

Technical Details

  • Hydrolysis typically requires heating with water in the presence of an acid or base.
  • Transesterification reactions often involve heating with another alcohol and a catalyst.
Mechanism of Action

Process

The mechanism for the formation of ethyl isopentyl succinate involves nucleophilic attack by the alcohols on the carbonyl carbon of succinic acid, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water results in ester formation.

Data

  • The reaction follows second-order kinetics concerning both reactants.
  • Activation energy for this esterification process can vary but typically falls within 50-100 kJ/mol depending on conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 210°C
  • Density: About 0.95 g/cm³
  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water.

Chemical Properties

  • Reactivity: Reacts with strong acids and bases; hydrolyzes in aqueous environments.
  • Stability: Stable under normal storage conditions but sensitive to hydrolysis when exposed to moisture.
Applications

Scientific Uses

Ethyl isopentyl succinate has several applications in scientific research and industry:

  1. Flavoring Agent: Used in food products for its fruity aroma.
  2. Fragrance Component: Incorporated into perfumes for its pleasant scent profile.
  3. Solvent: Acts as a solvent for various organic reactions due to its favorable properties.
  4. Plasticizer: Utilized in polymer chemistry as a plasticizer to enhance flexibility in materials.

Properties

CAS Number

28024-16-0

Product Name

Ethyl isopentyl succinate

IUPAC Name

1-O-ethyl 4-O-(3-methylbutyl) butanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3

InChI Key

GCXHTVAWZRIFAV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)OCCC(C)C

Canonical SMILES

CCOC(=O)CCC(=O)OCCC(C)C

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